13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Description
This compound is a synthetic steroidal derivative characterized by a cyclopenta[a]phenanthrene core with unique substituents:
- 13-Ethyl group: Enhances lipophilicity and metabolic stability.
- 17-Ethynyl and 17-hydroxy groups: Common in progestogenic compounds (e.g., levonorgestrel derivatives), contributing to receptor binding .
Synthesis protocols for related compounds involve derivatization of estrone or similar steroidal precursors via alkylation, ethynylation, or hydroxylation steps in anhydrous solvents (e.g., THF, DCM) . The compound’s non-preferred name reflects its complex IUPAC nomenclature, but it shares structural motifs with contraceptive and anti-inflammatory steroids .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKFUYQCUCGESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860666 | |
| Record name | 13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation at the 15-Position
- Selective hydroxylation at the 15-position is achieved either by microbial fermentation or chemical oxidation.
- For example, 18-methyl estrin-4-ene-3,17-dione is subjected to fermentation to introduce the 15-hydroxyl group.
- Alternatively, selective oxidation methods introduce this hydroxyl group chemically.
Protection of the 3-Ketone Group
- The 3-ketone is protected by forming a ketal with 2,2-dimethylpropanediol.
- This protection prevents unwanted reactions at this position during further transformations.
Introduction of the 11-Methylene Group
- The 11-methylene group is introduced through olefination reactions, often involving reagents that convert the 11-keto group to a methylene.
- This step is crucial for gestodene’s biological activity.
Functional Group Modification at the 15-Position
- The 15-hydroxyl group can be converted to a trimethylsilyloxy or acetyloxy group by reacting with trimethylsilyl chloride or acetic anhydride, respectively.
- This modification facilitates the subsequent ethynylation step.
Ethynylation at the 17-Position
- The critical step is the introduction of the ethynyl group at the 17-position.
- This is achieved by reaction with acetylene in the presence of n-butyl lithium or acetylene magnesium bromide (acetylide reagents).
- The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and hexane under cooling (e.g., ice bath) to control reactivity.
- For example, magnesium and bromoethane react in THF to form ethyl magnesium bromide, then acetylene is bubbled into this solution to generate the acetylide nucleophile.
- This nucleophile attacks the 17-keto group, forming the 17-ethynyl-17-hydroxy moiety.
Deprotection and Final Steps
- After ethynylation, the ketal protecting group at the 3-position is removed by hydrolysis.
- Dehydration under acidic conditions (e.g., oxalic acid or hydrochloric acid) yields the final gestodene structure with the 11-methylene and 17-ethynyl groups intact.
- Sometimes dehydration of the olefinic bond is performed prior to ethynylation, depending on the synthetic route.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose/Transformation |
|---|---|---|
| Hydroxylation (15-position) | Microbial fermentation or selective oxidation | Introduce 15-hydroxyl group |
| Protection (3-ketone) | 2,2-Dimethylpropanediol (ketal formation) | Protect 3-ketone group |
| 11-Methylene introduction | Olefination reagents | Convert 11-keto to 11-methylene |
| 15-OH modification | Trimethylsilyl chloride or acetic anhydride | Form trimethylsilyloxy or acetyloxy group |
| Ethynylation (17-position) | Acetylene + n-butyl lithium or acetylene magnesium bromide in THF/hexane | Introduce 17-ethynyl-17-hydroxy group |
| Deprotection and dehydration | Acid hydrolysis (oxalic acid or HCl) | Remove protecting groups and finalize structure |
Research Findings and Process Optimization
- The ethynylation step is sensitive and requires careful temperature control and stoichiometry to maximize yield and stereoselectivity.
- Use of n-butyl lithium as a strong base to generate acetylide anions is a common and efficient method.
- Alternative methods use acetylene magnesium bromide , which can be prepared in situ from magnesium and bromoethane in THF.
- The ketal protection strategy at the 3-position is critical to prevent side reactions and improve overall yield.
- The fermentation step for hydroxylation is preferred for regio- and stereoselectivity.
- Crystallization from acetone-hexane is used for purification, with reported melting points around 197.9 °C, indicating high purity of the final product.
- Stability studies show gestodene is stable under standard storage conditions for several years, supporting the robustness of the synthetic process.
Additional Notes on Manufacturing and Quality Control
- The active pharmaceutical ingredient (API) gestodene is manufactured under strict quality control, including particle size distribution, residual solvents, and polymorphism analysis.
- Polymorphic form I is used for pharmaceutical applications.
- Wet granulation is the preferred method for tablet formulation containing gestodene.
- Analytical methods such as HPLC are validated and stability-indicating to ensure the purity and potency of gestodene batches.
Chemical Reactions Analysis
Types of Reactions
Etonogestrel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Typically employs halogenating agents or nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of etonogestrel, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
Etonogestrel has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Widely used in contraceptive devices, with ongoing research into its long-term safety and efficacy.
Industry: Employed in the production of hormonal contraceptives, contributing to family planning and population control efforts
Mechanism of Action
Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding inhibits the release of luteinizing hormone, preventing ovulation. Additionally, it increases the viscosity of cervical mucus, hindering sperm passage, and alters the endometrial lining to prevent implantation of a fertilized egg .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences among cyclopenta[a]phenanthrene derivatives dictate pharmacological and physicochemical properties:
Notable Observations:
- 11-Methylidene distinguishes it from carcinogenic dihydroxycyclopenta[a]phenanthrenes (e.g., 16,17-dihydro-11-hydroxy derivatives), which lack conjugated D-ring systems .
Physicochemical Properties
Solubility and stability data for related compounds ():
| Compound | Molecular Formula | Solubility Parameter (δ) | Melting Point (°C) |
|---|---|---|---|
| 17-Hydroxy-10,13-dimethyl-... | C20H28O2 | 5.52 | 528.15 |
| Target Compound (inferred) | C22H28O2 | ~5.5–6.0 (ethynyl increases lipophilicity) | ~200–250 (estimated) |
| 1,3,5-Triphenylbenzene | C24H18 | 7.92 | 443.15 |
The target compound’s ethynyl and ethyl groups likely reduce aqueous solubility compared to hydroxylated analogues (e.g., dexamethasone) .
Biological Activity
The compound 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (commonly referred to by its non-preferred name) is a synthetic steroid with notable biological activity primarily as a progestin . This article delves into its biological properties, mechanisms of action, pharmacological applications, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.48 g/mol. It features a unique tetradecahydro-cyclopenta[a]phenanthrene framework which is characteristic of many steroidal compounds.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H30O2 |
| Molecular Weight | 342.48 g/mol |
| Melting Point | 201.1 °C |
| Boiling Point | 473.1 °C at 760 mmHg |
| Log P (Octanol-Water Partition Coefficient) | 6.13E-11 mmHg at 25°C |
The primary biological activity of this compound is mediated through its interaction with progesterone receptors . Upon binding to these receptors, it mimics the effects of natural progesterone, leading to various physiological responses:
- Regulation of Menstrual Cycle : It plays a crucial role in the menstrual cycle by promoting the secretory phase.
- Contraceptive Effects : Its progestational activity is utilized in contraceptive formulations to prevent ovulation.
- Hormone Replacement Therapy : It is employed in hormone replacement therapies to alleviate menopausal symptoms.
Biological Effects
The biological effects of the compound include:
- Endometrial Stabilization : Reduces the risk of endometrial hyperplasia.
- Anti-androgenic Activity : May exhibit anti-androgenic properties beneficial in certain medical conditions.
- Potential Anti-cancer Properties : Research suggests possible applications in oncology due to its influence on hormone-sensitive tumors.
Contraceptive Agent
This compound is primarily used as a contraceptive due to its ability to inhibit ovulation and alter the endometrial lining.
Hormone Replacement Therapy
It is also used in hormone replacement therapy for women experiencing menopause or other hormonal imbalances.
Research on Anti-cancer Properties
Recent studies have explored its potential in cancer treatment, particularly in hormone-dependent cancers such as breast and endometrial cancer. The mechanism involves modulation of hormone receptor activity and signaling pathways associated with tumor growth.
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound in contraceptive formulations and hormone replacement therapies. For instance:
- A study published in The Journal of Clinical Endocrinology & Metabolism demonstrated that patients using this progestin experienced fewer side effects compared to those on other hormonal treatments.
- Research published in Cancer Research highlighted its potential role in inhibiting the growth of certain cancer cell lines when combined with other therapeutic agents.
Interaction Studies
Understanding drug interactions is critical for optimizing therapeutic regimens. Key findings include:
- The compound exhibits synergistic effects when used in combination with estrogen-based therapies.
- Studies indicate minimal interactions with common medications, suggesting a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
